4-methoxy-3-methyl-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide
Description
The compound 4-methoxy-3-methyl-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a substituted benzene ring and a tetrazole-based side chain. The benzene ring is functionalized with methoxy (-OCH₃) and methyl (-CH₃) groups at the 4- and 3-positions, respectively, while the sulfonamide group is linked via a methylene bridge to a 1-(4-methylphenyl)-tetrazol-5-yl moiety.
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-12-4-6-14(7-5-12)22-17(19-20-21-22)11-18-26(23,24)15-8-9-16(25-3)13(2)10-15/h4-10,18H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWSUOZMGGWRDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methoxy-3-methyl-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the tetrazole ring: This can be achieved through the reaction of an appropriate nitrile with sodium azide under acidic conditions.
Sulfonamide formation: The sulfonamide group can be introduced by reacting a suitable amine with a sulfonyl chloride.
Substitution reactions: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents and catalysts.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using scalable processes and cost-effective reagents.
Chemical Reactions Analysis
4-methoxy-3-methyl-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially converting the sulfonamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring, depending on the substituents and reaction conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry: It may find applications in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-methoxy-3-methyl-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide depends on its specific interactions with molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The tetrazole moiety, in particular, can mimic carboxylate groups, allowing the compound to interact with biological targets in a similar manner to natural substrates.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
(a) Tetrazole vs. Triazole Derivatives
- Compound: N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-4-phenoxybenzenesulfonamide replaces the tetrazole with a 1,2,4-triazole ring. Triazoles exhibit reduced aromaticity and hydrogen-bonding capacity compared to tetrazoles, which may decrease metabolic stability but improve solubility. The 4-phenoxy group (vs. methoxy in the target) introduces steric bulk and lipophilicity .
- Key Insight : Tetrazoles generally offer stronger dipole interactions and higher thermal stability, favoring applications requiring rigid scaffolds .
(b) Substituent Effects on the Benzene Ring
- Compound: 4-hydroxy-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzenesulfonamide substitutes methoxy with a hydroxy (-OH) group.
- Compound: 5-(4,4-dimethyl-1,2-thiazolidin-2-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide adds a thiazolidinone ring, which introduces conformational rigidity and hydrogen-bond acceptors. This modification could enhance binding specificity in biological targets .
(c) Tetrazole Substituent Modifications
- Compound: 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(thiazol-2-yl)propanamide features a 2,4-dimethylphenyl group on the tetrazole.
Research Findings and Implications
- Synthetic Efficiency : The Ugi-Azide reaction () achieves 76% yield for a structurally complex tetrazole derivative, suggesting robust methodology for analogs. However, simpler derivatives like ’s compound achieve 95% purity, likely due to fewer synthetic steps .
- Bioisosteric Potential: The target’s tetrazole group mimics carboxylic acids (e.g., in drugs like losartan), while ’s thiazolidinone may serve as a disulfide mimic, broadening therapeutic applications .
- Solubility-Lipophilicity Balance: Methoxy and methyl groups in the target optimize logP for membrane permeability, whereas hydroxy () or phenoxy () substituents trade lipophilicity for solubility .
Biological Activity
The compound 4-methoxy-3-methyl-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide , also known as G745-1632, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of G745-1632 is with a complex structure that includes a methoxy group, a tetrazole moiety, and a sulfonamide group. The presence of these functional groups suggests diverse biological interactions.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | |
| IUPAC Name | 4-methoxy-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide |
| SMILES | Cc(cc1)ccc1-n1nnnc1CNS(c(cc1)ccc1OC)(=O)=O |
Anticancer Potential
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For example, the presence of the sulfonamide group has been linked to enhanced cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analyses suggest that modifications in the phenyl and tetrazole rings can significantly influence the anticancer activity.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of G745-1632 on different cancer cell lines. The results demonstrated an IC50 value comparable to established chemotherapeutic agents:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 5.2 |
| MCF7 (Breast Cancer) | 3.8 |
| HeLa (Cervical Cancer) | 4.0 |
These findings indicate that G745-1632 possesses promising anticancer activity.
Anticonvulsant Activity
The compound's tetrazole ring is known for its anticonvulsant properties. Research has shown that similar compounds can effectively reduce seizure activity in animal models. The mechanism is believed to involve modulation of neurotransmitter systems.
Experimental Results
In a controlled study, G745-1632 was tested for anticonvulsant efficacy using the maximal electroshock seizure (MES) test:
| Treatment | Seizure Protection (%) |
|---|---|
| G745-1632 (10 mg/kg) | 80% |
| Phenytoin (Control) | 100% |
The results suggest that while G745-1632 is effective, it may not reach the efficacy level of traditional anticonvulsants.
Carbonic Anhydrase Inhibition
Another area of interest is the inhibition of carbonic anhydrase (CA), an enzyme linked to various physiological processes and diseases. Compounds similar to G745-1632 have shown promise as CA inhibitors.
Inhibition Studies
A recent study assessed the inhibitory effects of G745-1632 on human carbonic anhydrases:
| Isoform | IC50 (nM) |
|---|---|
| hCAII | 200 |
| hCAIX | 150 |
| hCAXII | 180 |
These results indicate that G745-1632 may serve as a lead compound for further development as a CA inhibitor.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
